N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
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Description
N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H30N2O3S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19771400 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of non-natural amino acids incorporating both an N-ethyl and an α,β-dehydro moiety, highlighting the utility of similar compounds in the synthesis of novel amino acid derivatives. These compounds offer potential for the development of new pharmaceuticals and research tools (Monteiro, Kołomańska, & Suárez, 2010).
Pharmacological Applications
A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed their significant anti-acetylcholinesterase activity, with certain derivatives showing potential as antidementia agents. This underscores the potential therapeutic applications of N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide derivatives in treating cognitive disorders (Sugimoto et al., 1990).
Material Science and Analytical Applications
The compound has been utilized in material science, specifically in Li-ion batteries, demonstrating the potential of similar compounds as co-solvents to improve battery performance. This indicates the broad applicability of the compound beyond pharmacology into energy storage technologies (Kim, Cho, & Shin, 2013).
Molecular Docking and Drug Development
Molecular docking studies have been conducted on derivatives to examine their binding interactions with proteins, providing insights into their potential as drug candidates. This application is crucial for drug discovery and development, illustrating the compound's role in identifying new therapeutic agents (Khalid, Rehman, & Abbasi, 2014).
Properties
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-14(15-8-10-17(11-9-15)19(2,3)4)20-18(22)16-7-6-12-21(13-16)25(5,23)24/h8-11,14,16H,6-7,12-13H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUZZGYZEQZOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.